3,6-Bis(2-chloroethoxy)acridine
Description
Properties
IUPAC Name |
3,6-bis(2-chloroethoxy)acridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO2/c18-5-7-21-14-3-1-12-9-13-2-4-15(22-8-6-19)11-17(13)20-16(12)10-14/h1-4,9-11H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBATQXKBHCNSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC3=C(C=CC(=C3)OCCCl)C=C21)OCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10603268 | |
| Record name | 3,6-Bis(2-chloroethoxy)acridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10603268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87040-78-6 | |
| Record name | 3,6-Bis(2-chloroethoxy)acridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10603268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,6 Bis 2 Chloroethoxy Acridine and Analogues
Precursor Compounds and Starting Materials in the Synthesis of Acridine (B1665455) Derivatives
The foundation of acridine synthesis lies in the appropriate selection of precursor compounds. Historically, acridine was first isolated from coal tar. ptfarm.pl For laboratory and industrial synthesis, a variety of starting materials are employed depending on the desired substitution pattern of the final acridine derivative.
Common precursors for the synthesis of the acridine core include:
Diphenylamine and its derivatives: These are fundamental starting materials in several classical acridine syntheses, such as the Bernthsen acridine synthesis. pharmaguideline.comtandfonline.com
Anthranilic acid and its derivatives: These are key components in the Ullmann acridine synthesis, leading to the formation of acridone (B373769) intermediates. scribd.com
2-Chlorobenzoic acid: This is used in condensation reactions with anilines to form diphenylamine-2-carboxylic acids, which are precursors to 9-chloroacridines. pharmaguideline.com
Maleic anhydride (B1165640) and hydrazine (B178648) hydrate: These are used to synthesize 3,6-dihydroxypyridazine, which can serve as a precursor in certain heterocyclic syntheses. google.comgoogle.com
3-Hydroxypicolinic acid: This can be a starting material for the synthesis of 3,6-dihydroxypicolinic acid. nih.gov
The specific precursors for synthesizing 3,6-disubstituted acridines often possess the desired substituents or functional groups that can be readily converted to the target moieties. For instance, the synthesis of 3,6-dihydroxyacridine, a key intermediate, would logically start from precursors containing hydroxyl or amino groups at the appropriate positions.
Core Synthetic Routes for the Acridine Skeleton with 3,6-Substitution
Several established methods are utilized for constructing the tricyclic acridine framework. The choice of a particular route often depends on the desired substituents on the acridine ring.
Two of the most prominent methods for synthesizing the acridine skeleton are the Bernthsen and Ullmann syntheses. researchgate.netresearchgate.net
Bernthsen Acridine Synthesis: This method involves the condensation of a diarylamine with a carboxylic acid or its anhydride in the presence of a Lewis acid catalyst like zinc chloride. pharmaguideline.comwikipedia.orgdrugfuture.com The reaction typically requires high temperatures (200-270 °C) and long reaction times. wikipedia.org Modifications using polyphosphoric acid can lower the reaction temperature, albeit sometimes with reduced yields. tandfonline.comwikipedia.org Microwave-assisted Bernthsen reactions have been developed to improve yields and reduce reaction times under solventless conditions. tandfonline.com
Ullmann Acridine Synthesis: This route involves the cyclization of N-arylanthranilic acids to form acridones, which can then be converted to the corresponding acridines. scribd.comwikipedia.org The cyclization is often promoted by reagents like polyphosphoric acid or phosphorus oxychloride. scribd.com The resulting acridone is then typically reduced and dehydrated to yield the acridine. scribd.com
Other synthetic strategies include the Friedlander synthesis, which can produce 9-methylacridine (B196024) from the salt of anthranilic acid and 2-cyclohexenone. nih.gov A newer approach involves the palladium-catalyzed addition of terminal acetylenes to bis(2-bromophenyl)amine. mdpi.com
Established Synthetic Pathways for 3,6-Bis(2-chloroethoxy)acridine
The synthesis of this compound typically begins with the preparation of a 3,6-dihydroxyacridine intermediate. This intermediate can then be subjected to an etherification reaction to introduce the 2-chloroethoxy side chains.
A plausible synthetic route is as follows:
Synthesis of 3,6-diaminoacridone: This can be achieved through a multi-step process starting from diphenylmethane, involving nitration, oxidation, and subsequent cyclization. researchgate.net
Conversion to 3,6-dihydroxyacridone: The amino groups of 3,6-diaminoacridone can be converted to hydroxyl groups via a diazotization reaction followed by hydrolysis.
Reduction to 3,6-dihydroxyacridine: The acridone is then reduced to the corresponding acridine.
Etherification: The 3,6-dihydroxyacridine is reacted with a suitable reagent, such as 1-bromo-2-chloroethane (B52838) or 2-chloroethyl p-toluenesulfonate, in the presence of a base to form the desired this compound.
Mechanistic Considerations in this compound Synthesis
The key mechanistic steps in the synthesis of this compound involve the formation of the acridine core and the subsequent etherification.
Acridine Core Formation (Bernthsen Synthesis): The mechanism of the Bernthsen synthesis is believed to proceed through the initial acylation of the diarylamine by the carboxylic acid, followed by an intramolecular electrophilic cyclization onto one of the aromatic rings. Dehydration then leads to the formation of the acridine ring system.
Acridine Core Formation (Ullmann Synthesis): The Ullmann synthesis involves an intramolecular acylation of the N-arylanthranilic acid to form the acridone. scribd.com The subsequent reduction of the acridone to the acridine is a standard carbonyl reduction.
Etherification: The final step, the introduction of the 2-chloroethoxy groups, is a classic Williamson ether synthesis. The hydroxyl groups of 3,6-dihydroxyacridine are deprotonated by a base to form alkoxides, which then act as nucleophiles, attacking the electrophilic carbon of the chloro- or bromo-substituted ethane (B1197151) derivative in an SN2 reaction.
Derivatization Strategies from the this compound Intermediate
This compound serves as a valuable intermediate for the synthesis of a wide range of acridine analogues. The chloro groups on the ethoxy side chains are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.
Introduction of Aminoalkoxy and Guanidino Moieties
A significant area of derivatization involves the reaction of this compound with amines and guanidine-containing compounds to generate aminoalkoxy and guanidino-functionalized acridines. pharmaguideline.comscribd.comwikipedia.orgontosight.ai
Aminoalkoxy Derivatives: The chloro groups can be readily displaced by primary or secondary amines to yield a variety of 3,6-bis(aminoethoxy)acridine derivatives. For example, reaction with piperidine (B6355638) yields 3,6-bis(2-piperidinoethoxy)acridine. prepchem.comnih.gov Similarly, reaction with ethanolamine (B43304) produces 3,6-bis[2-(2-hydroxyethylamino)ethoxy]acridine. prepchem.com
Guanidino Moieties: Guanidine and its derivatives can also be used as nucleophiles to displace the chloro groups, leading to the formation of guanidino-functionalized acridines. nih.govresearchgate.netnih.gov These modifications can significantly alter the biological properties of the acridine scaffold.
Further Functionalization and Analog Generation
The versatility of the this compound intermediate extends beyond the introduction of simple amino and guanidino groups. A wide array of nucleophiles can be employed to generate a diverse library of acridine analogues. This allows for the systematic exploration of structure-activity relationships.
Further functionalization can also be performed on the acridine ring itself, although this is less common once the 3,6-substituents are in place. The reactivity of the acridine ring towards electrophilic substitution is influenced by the existing substituents. pharmaguideline.com
The derivatization of the this compound intermediate is a powerful tool for medicinal chemists to fine-tune the properties of acridine-based compounds.
Molecular Interactions and Mechanistic Studies of 3,6 Bis 2 Chloroethoxy Acridine and Its Analogues
Nucleic Acid Interaction Mechanisms
The ability of acridine (B1665455) derivatives to interact with nucleic acids is a cornerstone of their biological activity. These interactions are multifaceted, ranging from the insertion between base pairs of DNA to binding within the grooves of the double helix and interacting with RNA structures.
DNA Intercalation Studies and Binding Modalities
The planar aromatic structure of the acridine ring is ideally suited for intercalation, a process where the molecule inserts itself between the base pairs of the DNA double helix. nih.gov This mode of binding is a well-established mechanism for many acridine derivatives and is believed to interfere with essential cellular processes like DNA replication and transcription. nih.gov
Studies on a variety of 3,6-disubstituted acridines have confirmed their potent DNA-intercalating properties. For instance, a series of 3,6-bis(3-alkylguanidino)acridines have been shown to be effective DNA-intercalating agents, as evidenced by UV-vis, fluorescence, and circular dichroism spectroscopy. nih.gov These studies revealed a significant hypochromism (17-42%) and binding constants (K) in the range of 1.25 to 5.26 × 10(5) M(-1), indicative of strong DNA interaction. nih.govmdpi.com Similarly, novel 3,9-disubstituted acridines have also been shown to intercalate into DNA with binding constants ranging from 2.81 to 9.03 × 10(4) M(-1). nih.gov The nature of the substituents at the 3, 6, and 9 positions plays a crucial role in the affinity and specificity of this binding. nih.govnih.gov
The interaction is not limited to simple intercalation. Depending on the side chains, these molecules can also engage in groove binding. For example, in a mixed proflavine-phenanthroline Tröger base, the proflavine (B1679165) moiety intercalates while the phenanthroline ring is thought to occupy the DNA groove. This highlights the diverse binding modalities available to acridine derivatives.
Ligand-DNA Complex Stability and Dynamics
The stability of the complex formed between an acridine derivative and DNA is a critical determinant of its biological efficacy. This stability is influenced by factors such as the nature of the substituents on the acridine core and the specific DNA sequence.
Thermal denaturation studies are often employed to assess the stabilization of the DNA duplex upon ligand binding. An increase in the melting temperature (Tm) of DNA in the presence of a compound is a hallmark of intercalation and stabilization. For 3,9-disubstituted acridines, a strong correlation has been observed between their lipophilicity and their ability to stabilize the intercalation complex, as defined by the binding constant. nih.govmdpi.com
RNA Interactions and Associated Mechanisms
While DNA is a primary target for many acridine derivatives, interactions with RNA are also known to occur and contribute to their biological effects. Acridine compounds can bind to RNA, interfering with processes such as protein synthesis. nih.gov For example, acriflavine, a 3,6-diaminoacridine derivative, has been shown to interact with both DNA and RNA. nih.gov The binding of acridine molecules can block the DNA template required by polymerases for RNA synthesis. nih.gov However, detailed mechanistic studies specifically on the RNA interactions of 3,6-Bis(2-chloroethoxy)acridine and its close analogues are less common in the available literature compared to DNA interaction studies.
Enzymatic Target Engagement
Beyond direct interactions with nucleic acids, 3,6-disubstituted acridines can exert their effects by targeting essential enzymes involved in DNA topology and maintenance.
Topoisomerase I and II Inhibition Pathways
Topoisomerases are crucial enzymes that resolve topological problems in DNA during replication, transcription, and recombination. They are classified into two main types: topoisomerase I, which creates single-strand breaks, and topoisomerase II, which introduces double-strand breaks. nih.gov Many anticancer drugs target these enzymes, acting as either inhibitors or poisons.
Several 3,6-disubstituted acridine derivatives have been identified as potent inhibitors of both topoisomerase I and II. nih.govnih.gov For example, 3,6-bis(3-alkylguanidino)acridines have been shown to relax topoisomerase I at a concentration of 60 μM. nih.gov A series of novel 3,9-disubstituted acridines were found to inhibit both topoisomerase I and topoisomerase IIα. nih.govresearchgate.net Interestingly, some acridine-based compounds act as catalytic inhibitors of human topoisomerase II, meaning they inhibit the enzyme's activity without stabilizing the DNA-enzyme cleavage complex, a mechanism that can reduce certain side effects. nih.gov Molecular docking studies have suggested that these acridines can interact differently with topoisomerase I and II, providing a basis for designing more selective inhibitors. nih.gov
| Compound Class | Target Enzyme | Activity | Reference |
| 3,6-bis(3-alkylguanidino)acridines | Topoisomerase I | Relaxation at 60 µM | nih.gov |
| 3,9-disubstituted acridines | Topoisomerase I & IIα | Inhibition | nih.govresearchgate.net |
| Acridine-based compounds | Topoisomerase II | Catalytic inhibition | nih.gov |
Telomerase Modulation Investigations
Telomerase is a reverse transcriptase that maintains the length of telomeres, the protective caps (B75204) at the ends of chromosomes. In most cancer cells, telomerase is reactivated, allowing for unlimited cell division. This makes telomerase a prime target for anticancer drug development. nih.govnih.gov
A number of 3,6-disubstituted acridine derivatives have been designed and evaluated as telomerase inhibitors. nih.gov The mechanism of inhibition is often attributed to the stabilization of G-quadruplex structures, which are four-stranded DNA structures that can form in guanine-rich telomeric regions. nih.govnih.gov By stabilizing these structures, the acridine derivatives can block the access of telomerase to the telomeres, thereby inhibiting its function.
For instance, a series of 3,6-disubstituted acridines were rationally designed as telomerase inhibitors, with the most potent compounds exhibiting IC50 values between 1.3 and 8 µM. nih.gov Furthermore, 3,6,9-trisubstituted acridines have shown even greater potency, with EC50 values as low as 60 nM, and have been demonstrated to be more selective for G-quadruplex DNA over duplex DNA. nih.gov
| Compound Class | Target | IC50/EC50 Value | Reference |
| 3,6-disubstituted acridines | Telomerase | 1.3 - 8 µM | nih.gov |
| 3,6,9-trisubstituted acridines | Telomerase | up to 60 nM | nih.gov |
Protein Kinase Interaction Mechanisms
There is no specific information available in the reviewed literature detailing the interaction mechanisms between this compound and protein kinases. Research on other acridine analogues has shown that the acridine ring system can serve as a scaffold for the development of potent kinase inhibitors. These studies provide insights into the structure-activity relationships that govern the inhibitory activity of acridine derivatives against various kinases. However, without direct experimental data for this compound, any discussion of its potential kinase interaction mechanisms would be purely speculative.
Structure Activity Relationship Sar Studies for 3,6 Bis 2 Chloroethoxy Acridine Derivatives
Influence of 3,6-Substituent Modifications on Molecular Interactions
The nature of the substituents at the 3 and 6 positions of the acridine (B1665455) ring plays a pivotal role in dictating the compound's interaction with biological macromolecules, primarily DNA. These interactions are a complex interplay of electronic effects, steric hindrance, and the potential for hydrogen bonding.
In the case of 3,6-disubstituted acridines, the electronic character of the substituents significantly impacts their ability to bind to DNA. For many acridine derivatives, DNA intercalation is a key mechanism of action. Symmetrical molecules have often been observed to be more effective DNA intercalators. nih.gov Modifications to the substituents at the 3 and 6 positions can modulate the electron density of the acridine ring system, which is crucial for the π-π stacking interactions between the acridine core and the DNA base pairs.
For instance, studies on a series of 3,6-bis(3-alkylguanidino)acridines have shown that these compounds act as effective DNA-intercalating agents. nih.gov The guanidino groups, being electron-donating, likely enhance the electron density of the acridine ring, thereby strengthening the intercalation. The binding constants for these compounds with calf thymus DNA were found to be in the range of 1.25 to 5.26 × 10(5) M(-1), indicating strong binding. nih.gov Similarly, research on 3,6-bis((imidazolidinone)imino)acridines also demonstrated effective DNA binding, with constants ranging from 1.9×10(5) to 7.1×10(5) M(-1). nih.gov
In the context of 3,6-Bis(2-chloroethoxy)acridine, the ethoxy groups are electron-donating, which would be expected to favor DNA intercalation. However, the presence of the terminal chlorine atoms introduces an element of electronegativity and potential for other interactions. Replacing the chloroethoxy groups with other functionalities would predictably alter the binding affinity. For example, substituting them with more strongly electron-donating groups might enhance π-stacking interactions, while introducing bulky groups could sterically hinder the intercalation process.
The following table summarizes the DNA binding constants of some 3,6-disubstituted acridine derivatives, illustrating the influence of the substituent on molecular interaction:
| Derivative | DNA Binding Constant (K, M⁻¹) | Reference |
| 3,6-bis(3-ethylguanidino)acridine | 1.25 x 10⁵ | nih.gov |
| 3,6-bis(3-hexylguanidino)acridine | 5.26 x 10⁵ | nih.gov |
| 3,6-bis((1-ethyl-5-oxo-imidazolidin-2-yliden)imino)acridine | 7.1 x 10⁵ | nih.gov |
| 3,6-bis((1-hexyl-5-oxo-imidazolidin-2-yliden)imino)acridine | 1.9 x 10⁵ | nih.gov |
This data suggests that even within a homologous series, the nature of the alkyl substituent can fine-tune the DNA binding affinity.
Impact of Linker Length and Flexibility on Biomolecular Recognition
The "linker" in this compound refers to the 2-chloroethoxy side chains. The length and flexibility of these linkers are critical determinants of how the molecule positions itself within the DNA grooves and interacts with the phosphate (B84403) backbone or other nearby functional groups.
Studies on bis-acridines, where two acridine moieties are joined by a linker, have demonstrated the profound effect of linker length and rigidity on biological activity. While not a bis-acridine itself, the principles governing linker properties in those systems can be extrapolated to the side chains of this compound. The flexibility of the linker can allow the terminal functional groups to adopt an optimal orientation for interaction with their target.
In a series of 3,6-bis(3-alkylguanidino)acridines, it was found that derivatives with longer alkyl chains were more effective at penetrating cell membranes and suppressing cell proliferation. nih.gov This suggests that the increased lipophilicity and perhaps the greater conformational flexibility conferred by the longer chains are advantageous for biological activity. The hexyl derivative, in this case, was the most cytotoxic. nih.gov
Similarly, for 3,6-bis((imidazolidinone)imino)acridines, derivatives with longer alkyl chains also showed enhanced cytotoxicity. nih.gov This underscores the importance of the linker in mediating interactions beyond simple DNA intercalation, such as membrane permeability and engagement with other cellular components.
For this compound, the two-carbon ethoxy linker provides a certain degree of flexibility. Altering this linker, for instance, by extending it to a propoxy or butoxy chain, would likely impact its biological profile. A longer, more flexible chain might allow the terminal chlorine atoms to interact more effectively with their molecular targets or could enhance cell membrane permeability. Conversely, a more rigid linker could restrict the conformational freedom, potentially leading to a more specific but possibly less potent interaction.
The following table illustrates the effect of linker length on the cytotoxicity of some 3,6-disubstituted acridines:
| Compound | Alkyl Chain Length | IC₅₀ (HL-60 cells, 72h) | Reference |
| 3,6-bis((1-ethyl-5-oxo-imidazolidin-2-yliden)imino)acridine | Ethyl (C2) | > 50 µM | nih.gov |
| 3,6-bis((1-hexyl-5-oxo-imidazolidin-2-yliden)imino)acridine | Hexyl (C6) | 2.12 µM | nih.gov |
| 3,6-bis(3-ethylguanidino)acridine | Ethyl (C2) | Cytostatic action | nih.gov |
| 3,6-bis(3-hexylguanidino)acridine | Hexyl (C6) | Most cytotoxic | nih.gov |
These findings strongly suggest that increasing the length of the alkyl linker in the side chains at the 3 and 6 positions can lead to a significant increase in cytotoxic activity.
Steric and Electronic Effects on Biological Activities at the Molecular Level
The interplay of steric and electronic effects of the substituents on the acridine ring is a cornerstone of its SAR. These effects directly influence the molecule's ability to adopt the correct conformation for binding to its biological target and the strength of that interaction.
Steric Effects: The size and shape of the substituents at the 3 and 6 positions can have a profound impact on biological activity. Bulky substituents can create steric hindrance, preventing the acridine molecule from effectively intercalating between DNA base pairs. Studies on other substituted acridines have shown that increasing the bulk of substituents can lead to a decrease in DNA binding affinity and, consequently, a reduction in biological activity. However, in some cases, the introduction of certain chemical groups that induce asymmetry or bulkiness can decouple cytotoxicity from genotoxicity, which can be a desirable feature in drug design. nih.gov
For this compound, the chloroethoxy groups are relatively flexible and not excessively bulky. However, modifications that increase the steric bulk, such as replacing the chlorine with a larger halogen or a more complex functional group, could negatively impact its ability to intercalate into DNA.
Computational Predictions and Experimental Validation in SAR Studies
In modern drug discovery, computational modeling plays a crucial role in predicting the biological activity of novel compounds and in understanding their mechanism of action at the molecular level. These in silico methods, when coupled with experimental validation, provide a powerful platform for rational drug design.
For acridine derivatives, computational approaches such as molecular docking and molecular dynamics (MD) simulations have been successfully employed to study their interactions with DNA and other biological targets like topoisomerases. nih.govnih.gov For example, MD simulations of 3,6-bis((imidazolidinone)imino)acridines intercalated into DNA have provided insights into the preferred binding modes, showing that these molecules favor stacking between adjacent C:G base pairs from the minor groove side. nih.gov These simulations also helped to explain the experimental observation that an increase in the alkyl chain length led to a decrease in the DNA binding constant, attributing it to a negative entropic change upon binding. nih.gov
In another study on 3,6-bis(3-alkylguanidino)acridines, molecular dynamics was used to explore the DNA-ligand interactions at the molecular level, complementing the experimental data from spectroscopic and biological assays. nih.gov Furthermore, a detailed computational analysis of various acridine derivatives using conceptual density functional theory (CDFT) has been performed to estimate global descriptors such as ionization potential, electron affinity, and the HOMO-LUMO gap. nih.gov These calculations can help in understanding the electron acceptor/donor behavior of the molecules, which is relevant to their interaction with biological systems.
While specific computational studies on this compound are not readily found, the successful application of these methods to structurally related compounds indicates their potential utility in predicting how modifications to the chloroethoxy side chains would affect its biological activity. For instance, computational models could be used to predict the binding affinity and mode of interaction of a series of analogs with varying linker lengths or with different terminal functional groups, guiding the synthesis of more potent and selective compounds. The subsequent experimental validation of these predictions is a critical step in the iterative process of drug development.
Advanced Spectroscopic and Computational Approaches in Studying 3,6 Bis 2 Chloroethoxy Acridine
Spectroscopic Characterization of Biomolecular Complexes
Spectroscopic techniques are fundamental in elucidating the interactions between small molecules and biological targets like DNA.
UV-Vis Spectroscopy for Binding Constant Determination and Hypochromism Analysis
For acridine (B1665455) derivatives in general, UV-Visible spectroscopy is a primary tool to confirm and quantify their interaction with DNA. This interaction, typically intercalation between base pairs, often results in hypochromism—a decrease in the molar absorptivity of the acridine chromophore. researchgate.net This change in absorbance upon titration with DNA allows for the calculation of the intrinsic binding constant (Kb), a measure of the affinity of the compound for DNA. researchgate.net Typical binding constants for intercalating acridines range from 1 × 104 to 1 × 106 M−1. researchgate.net However, specific UV-Vis titration data, binding constants, or hypochromism values for 3,6-Bis(2-chloroethoxy)acridine are not documented in the reviewed literature.
Fluorescence Spectroscopy for Probing Ligand-Target Interactions
Fluorescence spectroscopy offers a sensitive method to study ligand-target binding. Many acridine compounds are fluorescent, and changes in their fluorescence properties (such as quenching or enhancement) upon binding to a biomolecule can provide insights into the binding mechanism and the local environment of the binding site. nih.gov For instance, the quenching of fluorescence of a molecule like 9-amino-6-chloro-2-methoxyacridine (B163386) has been used to study energy transduction in cell membranes. nih.gov Unfortunately, specific fluorescence studies detailing the interaction of this compound with any biomolecular target are absent from the available scientific record.
Circular Dichroism (CD) Spectroscopy for Conformational Changes
Circular dichroism (CD) spectroscopy is invaluable for observing structural changes in chiral biomolecules, such as DNA, upon ligand binding. nih.gov The intrinsic CD spectrum of DNA in the 200-320 nm region is sensitive to its conformation. The binding of an intercalating agent can induce significant changes in this spectrum, providing evidence of interaction and details about the resulting structural alterations to the DNA helix. nih.govnih.gov While this technique is standard for studying DNA-acridine complexes, no published CD spectra or analyses involving this compound could be located.
Molecular Modeling and Simulation Techniques
Computational methods are powerful predictive tools that complement experimental spectroscopic data, offering a molecular-level view of interactions.
Molecular Docking for Predicting Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, such as DNA or a protein. For various 3,9- and 3,6-disubstituted acridines, docking simulations have been employed to visualize how these molecules fit into the DNA intercalation site or the active site of enzymes like topoisomerase. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov A molecular docking study of this compound would be necessary to predict its specific binding mode, but no such research has been published.
Molecular Dynamics Simulations for Ligand-Biomolecule Stability
Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of a ligand-biomolecule complex over time. These simulations can assess the conformational changes and the stability of the interactions predicted by molecular docking. For example, MD simulations have been used to investigate how diacridines, molecules with two acridine rings, bind to and stabilize DNA structures. nih.gov This type of computational analysis for this compound would be highly informative regarding the stability of its potential complex with DNA, but the relevant studies have not been performed or reported.
Cellular and Sub Cellular Research Applications of 3,6 Bis 2 Chloroethoxy Acridine Analogues
Mechanisms of Cellular Perturbation and Signaling Pathway Modulation (e.g., cell cycle progression, apoptosis induction at a mechanistic level)
Acridine (B1665455) analogues are widely studied for their ability to perturb cellular processes, primarily by interfering with DNA and modulating key signaling pathways. This has made them instrumental in cancer research for understanding cell fate decisions.
Cell Cycle Arrest: Certain acridine derivatives have been shown to halt cell cycle progression, a critical mechanism for controlling cell proliferation. For instance, some 9-acridinyl amino acid derivatives can cause a G2/M block in the cell cycle. nih.gov A chalcone-acridine hybrid has also demonstrated the ability to induce G2/M phase cell cycle arrest, which was associated with changes in the expression or phosphorylation of key regulatory proteins like cyclin B1, p21, and Chk1. mdpi.com This arrest prevents cells from entering mitosis, thereby inhibiting their division. In contrast, other compounds, such as the well-known acridine derivative amsacrine, have been found to cause an arrest in the S phase of the cell cycle. nih.gov
Apoptosis Induction: Many acridine analogues are potent inducers of apoptosis, or programmed cell death. The mechanisms are often multifaceted. Some derivatives induce apoptosis independently of cell cycle regulation. nih.gov The induction of apoptosis can be confirmed by observing hallmarks such as phosphatidylserine (B164497) externalization and the activation of key executioner enzymes like caspase-3. nih.gov For example, a chalcone-acridine hybrid was found to trigger apoptosis in melanoma cells, a process linked to the activation of the DNA damage response pathway. mdpi.com Furthermore, the mitogen-activated protein kinase (MAPK) signaling pathway is a key modulator of apoptosis. Studies have shown that acridine derivatives can promote apoptosis by increasing the phosphorylation of pro-apoptotic kinases like JNK and p38. mdpi.com In some cases, the apoptotic mechanism involves the endoplasmic reticulum (ER) stress pathway, where agents can stimulate the transcription factor CHOP10, leading to the expression of pro-apoptotic proteins and ultimately cell death. nih.gov
DNA Intercalation and Damage: A primary mechanism by which acridine analogues perturb cellular function is through their interaction with DNA. The planar structure of the acridine ring system allows these molecules to intercalate, or insert themselves, between the base pairs of the DNA double helix. nih.govresearchgate.net This interaction can be quantified by measuring changes in DNA melting temperature and through various spectroscopic techniques. nih.govresearchgate.net This physical disruption of DNA structure can interfere with replication and transcription. Some acridine derivatives, such as bis(bromomethyl)acridines, go a step further by not only intercalating but also forming covalent crosslinks within the DNA, leading to significant DNA damage. researchgate.net This damage triggers cellular DNA damage response pathways, which can ultimately lead to cell cycle arrest and apoptosis. mdpi.com
Table 1: Effects of Acridine Analogues on Cellular Mechanisms
| Acridine Analogue Type | Effect on Cell Cycle | Apoptosis Induction Mechanism | Key Molecular Targets/Pathways |
|---|---|---|---|
| 9-Acridinyl Amino Acid Derivatives | G2/M Arrest or S-Phase Arrest (compound-dependent) nih.gov | Can be independent of cell cycle regulation nih.gov | Topoisomerase II nih.gov |
| 3,6-bis(3-alkylguanidino)acridines | Cytostatic action nih.gov | Caspase-3 activation, changes in mitochondrial membrane potential nih.gov | DNA intercalation, Topoisomerase I relaxation nih.gov |
| Chalcone-Acridine Hybrids | G2/M Arrest mdpi.com | DNA damage response, modulation of MAP kinases mdpi.com | Cyclin B1, p21, Chk1, JNK, p38 mdpi.com |
| Bis(bromomethyl)acridines | Not specified | Associated with p53 induction researchgate.net | DNA crosslinking and intercalation researchgate.net |
Use as Fluorescent Probes in Cellular Imaging Studies
The inherent fluorescence of the acridine scaffold has been exploited to develop sophisticated probes for cellular imaging. These tools allow for the real-time visualization of sub-cellular structures and dynamic changes in the cellular microenvironment.
Acridine derivatives have been synthesized to act as sensitive reporters of local environmental conditions. For example, specific probes have been designed to be sensitive to polarity and viscosity. rsc.org
Polarity-Sensitive Probes: By reacting 9-acridine carboxaldehyde with different cyano compounds, researchers have created probes that exhibit changes in their fluorescence properties in response to solvent polarity. rsc.org One such probe, an acridine-dicyanoisophorone derivative, shows a significant red-shift in its emission wavelength and a 38-fold enhancement in fluorescence intensity as solvent polarity increases. rsc.org This property has been utilized in cell imaging experiments to specifically locate and visualize lipid droplets within HeLa cells. rsc.org Another polarity-sensitive probe, an acridine-cyanofuranone derivative, was found to stain lysosomes and could be used to dynamically monitor changes in intracellular polarity. rsc.org
Viscosity-Sensitive Probes: Similarly, other acridine derivatives have been developed to respond to changes in micro-viscosity. An acridine-tricyanodihydrofuran based probe demonstrated a 5.6-fold enhancement in fluorescence intensity as the viscosity of the solution increased. rsc.org These types of probes are valuable for studying processes that involve changes in the fluidity of cellular compartments.
The low cytotoxicity of some of these fluorescent probes makes them suitable for imaging studies in living cells. researchgate.netnih.gov Their ability to target specific organelles like lipid droplets and lysosomes, combined with their sensitivity to the local environment, provides a powerful method for studying cellular metabolism and function in real-time. rsc.org
Table 2: Acridine-Based Fluorescent Probes for Cellular Imaging
| Probe Type | Sensing Capability | Observed Fluorescence Change | Sub-Cellular Application | Reference |
|---|---|---|---|---|
| Acridine-dicyanoisophorone | Polarity | Emission red-shift; 38-fold intensity increase with polarity rsc.org | Lipid droplet localization rsc.org | rsc.org |
| Acridine-cyanofuranone | Polarity | Similar polarity response to the isophorone (B1672270) derivative rsc.org | Lysosome staining; monitoring intracellular polarity rsc.org | rsc.org |
| Acridine-tricyanodihydrofuran | Viscosity | 5.6-fold intensity increase with viscosity rsc.org | Staining lysosomes rsc.org | rsc.org |
| 9-amino-6-chloro-2-methoxy acridine (ACMA) | Energy Transduction (pH gradient) | Fluorescence quenching and enhancement nih.gov | Studying energization of thylakoid and cell membranes nih.gov | nih.gov |
Investigational Tools for Studying DNA Repair Mechanisms
The ability of acridine analogues to induce specific types of DNA damage makes them excellent tools for investigating the intricate pathways of DNA repair. By causing lesions that are recognized and processed by cellular machinery, these compounds can be used to activate and probe the functionality of DNA repair systems.
Acridine derivatives that function as DNA intercalators and cross-linking agents, such as certain bis(bromomethyl)acridines, create substrates for cellular repair pathways. researchgate.net When these compounds form interstrand crosslinks, they generate a highly cytotoxic form of DNA damage that must be resolved by complex repair mechanisms, including the Fanconi anemia pathway and homologous recombination. By treating cells with such an agent, researchers can trigger these pathways and study the recruitment of repair factors, the kinetics of lesion removal, and the consequences of repair deficiencies.
Furthermore, the mutagenic properties of some acridines, as detected in assays like the Ames test, indicate that their interaction with DNA results in base modifications that are subject to repair by other systems, such as nucleotide excision repair or base excision repair. researchgate.net By inducing DNA damage, these compounds can help elucidate the roles of specific genes and proteins in maintaining genomic stability. For example, the observation that a DNA-damaging acridine derivative induces p53 suggests its utility in studying p53-dependent DNA damage response and apoptosis pathways. researchgate.net
Applications in Assaying Enzyme Activities in Research Settings
Acridine analogues serve as valuable reagents for assaying the activity of specific enzymes, particularly those involved in DNA topology and metabolism. Their mechanism often involves direct inhibition of the target enzyme, allowing for the quantification of its activity.
Topoisomerase Inhibition Assays: Acridines are well-known inhibitors of DNA topoisomerases, enzymes that resolve topological problems in DNA during replication, transcription, and recombination. nih.govnih.gov For example, 3,6-bis(3-alkylguanidino)acridines have been shown to inhibit the activity of topoisomerase I. nih.gov This inhibitory effect can be visualized and quantified using a DNA relaxation assay. In this research setting, supercoiled plasmid DNA is incubated with topoisomerase I in the presence and absence of the acridine compound. The enzyme relaxes the supercoiled DNA into its open circular form. An effective inhibitor will prevent this relaxation, and the different DNA topoisomers can be separated and visualized by agarose (B213101) gel electrophoresis. nih.gov Similarly, other acridine derivatives show potent inhibitory activity against topoisomerase II, with potencies that can be comparable to clinically used inhibitors like amsacrine. nih.gov These compounds are therefore useful as positive controls or as investigational tools in screens for new topoisomerase inhibitors.
Immunostimulatory Pathway Assays: Some acridine analogues, such as 3,6-bis(2-piperidinoethoxy)acridine trihydrochloride, have been used to study and assay immunostimulatory pathways. nih.govnih.gov This compound was found to enhance the cytotoxic activity of natural killer (NK) cells. nih.gov In a research context, it can be used to probe the mechanisms of NK cell activation. Studies using this compound have demonstrated that it stimulates macrophages to release interferon-alpha (IFN-α), which in turn activates NK cells. nih.gov Therefore, the compound can be used in cellular assays to investigate cytokine release from macrophages and the subsequent activation of NK cell-mediated cytotoxicity.
Future Research Directions and Unexplored Avenues for 3,6 Bis 2 Chloroethoxy Acridine Chemistry
Development of Novel Synthetic Methodologies for Enhanced Control
The classical synthesis of 3,6-disubstituted acridines often involves multi-step procedures. researchgate.net While a known method to produce derivatives involves starting with 3,6-Bis(2-chloroethoxy)acridine hydrochloride, the development of more efficient and stereoselective synthetic routes is a crucial area for future research. prepchem.com
Future synthetic endeavors should focus on:
Greener Synthetic Approaches: Exploration of microwave-assisted synthesis, and the use of eco-friendly solvents and catalysts to minimize the environmental impact of the synthetic process.
Flow Chemistry: Implementation of continuous flow reactors could offer better control over reaction parameters, leading to higher yields, improved purity, and safer handling of reactive intermediates.
Asymmetric Synthesis: Developing methods for the enantioselective synthesis of derivatives from this compound could be pivotal, as stereochemistry often plays a critical role in biological activity.
| Synthetic Goal | Potential Methodology | Anticipated Advantages |
| Increased Yield and Purity | Flow Chemistry | Precise control over temperature, pressure, and reaction time. |
| Reduced Environmental Impact | Microwave-Assisted Organic Synthesis (MAOS) | Shorter reaction times, reduced solvent usage. |
| Stereochemical Control | Asymmetric Catalysis | Access to enantiomerically pure derivatives with potentially distinct biological activities. |
Exploration of New Molecular Targets and Interaction Landscapes
The planar structure of the acridine (B1665455) ring allows it to intercalate into DNA, a mechanism shared by many of its derivatives which exhibit anticancer properties. mdpi.com However, the full spectrum of molecular targets for this compound and its potential derivatives remains largely unexplored.
Future investigations should aim to:
Identify Novel Protein Targets: Beyond DNA, acridine derivatives have been shown to interact with various enzymes. nih.gov A comprehensive screening of this compound against a panel of kinases, proteases, and other enzymes could reveal novel therapeutic targets.
Elucidate DNA and RNA Interactions: While DNA intercalation is a known mechanism for acridines, the specific binding modes and sequence preferences of this compound are yet to be determined. nih.gov Furthermore, its potential to interact with various forms of RNA, such as mRNA and non-coding RNAs, is a nascent field of study.
Investigate G-Quadruplex DNA Stabilization: Certain trisubstituted acridines have shown an affinity for G-quadruplex structures, which are implicated in cancer cell proliferation. mdpi.com Investigating the potential of this compound and its derivatives to target and stabilize these structures is a promising avenue.
| Potential Molecular Target | Investigative Technique | Potential Therapeutic Implication |
| Protein Kinases | Kinase Inhibition Assays | Development of novel anticancer agents. |
| G-Quadruplex DNA | Circular Dichroism, NMR Spectroscopy | Targeting telomerase activity in cancer cells. |
| Viral Enzymes | Enzyme Inhibition Assays | Development of new antiviral therapies. |
Integration with Emerging Biotechnologies and Analytical Platforms
The inherent fluorescence of the acridine core presents a significant opportunity for its use in various biotechnological and analytical applications. nih.gov The development of this compound-based tools could advance diagnostics and molecular imaging.
Future research in this area could focus on:
Development of Fluorescent Probes: The chloroethoxy groups can be functionalized with various moieties to create selective fluorescent probes for specific biomolecules or cellular organelles.
Theranostic Agents: Combining the therapeutic properties of acridine derivatives with their imaging capabilities could lead to the development of theranostic agents that simultaneously diagnose and treat diseases.
Drug Delivery Systems: Encapsulating this compound or its derivatives in nanoparticles or other drug delivery systems could enhance their bioavailability and target specificity.
Computational Design and Predictive Modeling for Advanced Derivatives
Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties. Applying these techniques to this compound can accelerate the discovery of novel derivatives with enhanced activity and selectivity.
Future computational studies should include:
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can help predict the biological activity of new derivatives based on their physicochemical properties.
Molecular Docking and Dynamics Simulations: These simulations can provide insights into the binding interactions of this compound and its derivatives with their molecular targets, guiding the design of more potent compounds. nih.gov
In Silico Screening: Virtual screening of large compound libraries derived from the this compound scaffold can identify promising candidates for further experimental investigation.
| Computational Approach | Application | Expected Outcome |
| Molecular Docking | Predicting binding modes with target proteins. | Identification of key interacting residues and design of more potent inhibitors. |
| QSAR | Correlating chemical structure with biological activity. | Predictive models for designing new derivatives with improved properties. |
| Molecular Dynamics | Simulating the dynamic behavior of ligand-target complexes. | Understanding the stability and conformational changes upon binding. |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 3,6-Bis(2-chloroethoxy)acridine, and what parameters critically influence reaction yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution on the acridine core using 2-chloroethoxy precursors. Key steps include:
- Reagent Selection : Use 2-chloroethanol derivatives (e.g., 2-chloroethanesulfonyl chloride as a reactive intermediate, as noted in ) under anhydrous conditions.
- Catalysis : Employ phase-transfer catalysts or bases (e.g., K₂CO₃) to enhance reactivity.
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) isolates the product from byproducts.
- Yield Optimization : Control reaction temperature (60–80°C) and monitor progress via TLC. Contaminants like unreacted starting materials can reduce purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Identify chloroethoxy substituents (δ ~3.8–4.5 ppm for -OCH₂CH₂Cl protons; δ ~70–75 ppm for ether carbons). Compare with acridine core signals (δ ~7.5–9.0 ppm for aromatic protons) .
- Mass Spectrometry (MS) : Look for the molecular ion peak [M+H]⁺ and isotopic patterns due to chlorine atoms.
- UV-Vis Spectroscopy : Acridine’s π→π* transitions (~250–350 nm) may shift with electron-withdrawing chloroethoxy groups .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Keep in airtight, light-resistant containers at room temperature (20–25°C) in a desiccator to prevent hydrolysis.
- Handling : Use inert atmospheres (e.g., nitrogen) during synthesis to avoid moisture. Degradation products (e.g., HCl) can form under humid conditions, as seen in similar chloro-containing compounds .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its photophysical properties compared to dimethylamino-substituted analogs (e.g., Acridine Orange)?
- Methodological Answer :
- Electronic Effects : Chloroethoxy groups are electron-withdrawing, reducing the electron density on the acridine core compared to electron-donating dimethylamino groups in Acridine Orange. This shifts UV-Vis absorption to shorter wavelengths (hypsochromic shift) .
- Fluorescence Quenching : The chloroethoxy substituents may enhance intersystem crossing, reducing fluorescence quantum yield. Validate via time-resolved fluorescence spectroscopy under varying solvent polarities .
Q. What are the primary sources of variability in reported physicochemical properties (e.g., solubility, melting point) of this compound, and how can these discrepancies be resolved?
- Methodological Answer :
- Purity : Residual solvents or byproducts (e.g., unreacted 2-chloroethanol) alter melting points. Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% recommended) .
- Polymorphism : Crystallization conditions (e.g., solvent evaporation rate) may produce different crystal forms. Perform X-ray diffraction to confirm structure .
- Standardization : Report detailed synthetic and purification protocols to enable reproducibility .
Q. What experimental strategies can elucidate the stability of this compound under biologically relevant conditions (e.g., varying pH and temperature)?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound in buffers (pH 4–9) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS to identify products (e.g., hydrolyzed acridine derivatives) .
- Kinetic Analysis : Use Arrhenius plots to predict shelf-life at room temperature.
- Mitigation : Add stabilizers (e.g., antioxidants like BHT) if oxidation is observed .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Assay Validation : Ensure consistent cell lines (e.g., HeLa vs. HEK293) and assay conditions (e.g., incubation time, dye concentration). For example, Acridine Orange’s fluorescence varies with RNA/DNA ratios, requiring standardized protocols .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers. Replicate experiments with purified batches to confirm activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
